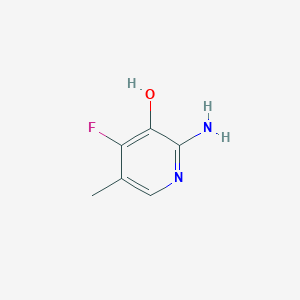![molecular formula C6HBrCl2FN3 B15360826 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on its pyrrolo[2,1-F][1,2,4]triazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,1-F][1,2,4]triazine derivatives using halogenating agents such as bromine, chlorine, and fluorine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of halogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism by which 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. The compound may act as a kinase inhibitor, interfering with the activity of certain kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes and potentially exert therapeutic effects in diseases such as cancer.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is unique due to its specific halogenation pattern and fused heterocyclic structure. Similar compounds include:
7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound lacks the fluorine atom present in this compound.
2,4-Dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine: This compound lacks the bromine atom present in this compound.
These differences in halogenation patterns can lead to variations in chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research and applications.
Eigenschaften
Molekularformel |
C6HBrCl2FN3 |
|---|---|
Molekulargewicht |
284.90 g/mol |
IUPAC-Name |
7-bromo-2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6HBrCl2FN3/c7-3-1-2(10)4-5(8)11-6(9)12-13(3)4/h1H |
InChI-Schlüssel |
RMFXMLVITVNBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1F)C(=NC(=N2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15360756.png)
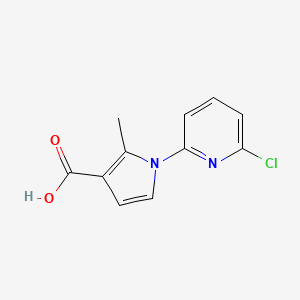
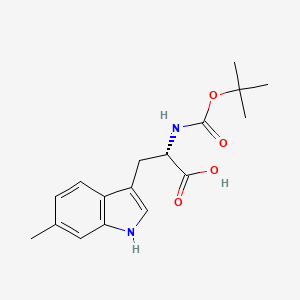
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)
![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
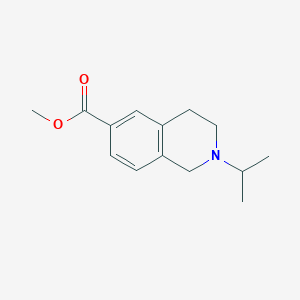

![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
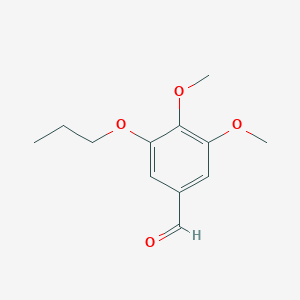
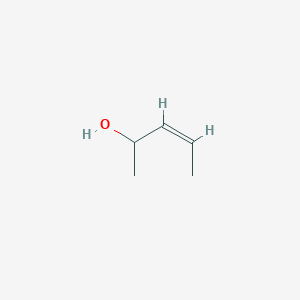
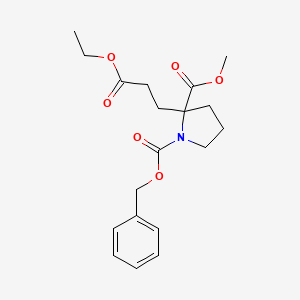

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
